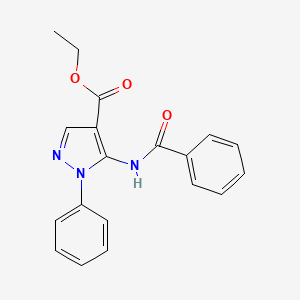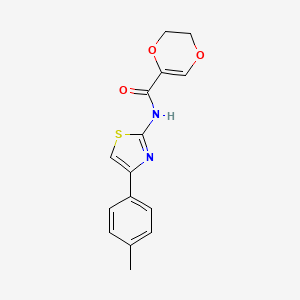
N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that is currently under investigation for its potential use in treating various types of cancers, including lymphoma and leukemia. It works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote the growth and survival of cancer cells.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
A series of thiazolidine-2,4-dione carboxamide and amino acid derivatives, related to the structure of interest, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One particular compound showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Alhameed et al., 2019).
Antiviral Activity
Thiazole C-nucleosides have shown potential in vitro activity against several viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. These compounds also inhibited purine nucleotide biosynthesis, indicating a possible mechanism for their antiviral activity (Srivastava et al., 1977).
Corrosion Inhibition
Thiazole derivatives have been studied for their effectiveness in inhibiting the corrosion of mild steel in sulfuric acid solutions. Molecular dynamics simulations and experimental studies indicated that these compounds act as mixed-type inhibitors, with one derivative showing preferred adsorption and thus enhanced inhibition performance (Khaled & Amin, 2009).
Antimicrobial Activity of Heterocyclic Amides
A thiazole-based heterocyclic amide demonstrated good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria and fungi. This suggests potential for pharmacological and medical applications (Cakmak et al., 2022).
Removal of Heavy Metals from Industrial Wastes
A novel magnetic nanoadsorbent based on thiazole derivatives has been utilized for the removal of Zn2+ and Cd2+ ions from industrial wastes. The adsorbent demonstrated high adsorption capacities, stability, reusability, and easy separation, making it an effective solution for waste water treatment (Zargoosh et al., 2015).
Photoreactions with Singlet Oxygen
The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen resulted in various photolysis products, indicating the compound's reactivity under specific light conditions. This could have implications for its stability and reactivity in pharmaceutical or material science applications (Mahran et al., 1983).
Anti-Parasitic Drugs
The thiazolide nitazoxanide, related to the compound of interest, exhibits a broad spectrum of activities against intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria. Its mechanism of action includes the inhibition of the functional activity of certain enzymes in pathogens, demonstrating its potential as an anti-parasitic drug (Hemphill et al., 2007).
Eigenschaften
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-2-4-11(5-3-10)12-9-21-15(16-12)17-14(18)13-8-19-6-7-20-13/h2-5,8-9H,6-7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRJOHKLLPFQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

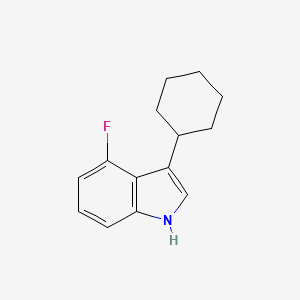
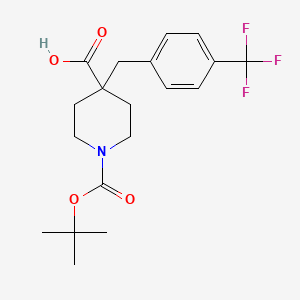
![N-[1,3-dimethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B2456851.png)
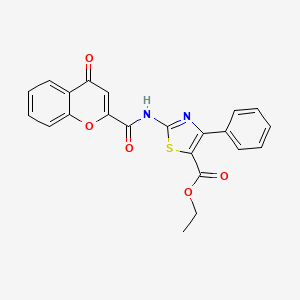
![4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2456854.png)
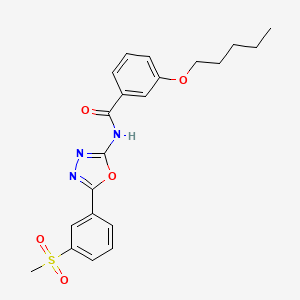
![Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate](/img/structure/B2456859.png)
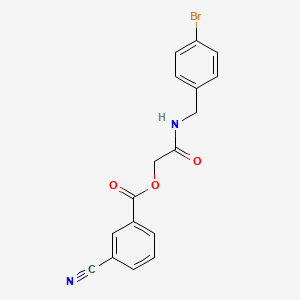
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2456861.png)
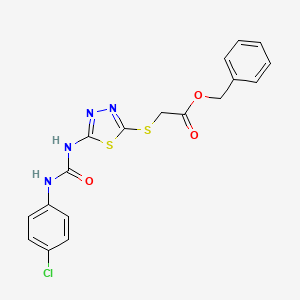
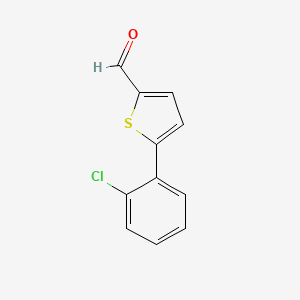
![5-Azaspiro[2.3]hexane hydrochloride](/img/structure/B2456867.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2456869.png)
